2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol
Description
Structural Uniqueness in Bisindole-Phenolic Hybrid Systems
The molecular structure of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol exemplifies three key structural motifs that define its uniqueness:
- Bisindole Framework : The compound contains two 2-methylindole units linked via a central methane carbon. This configuration creates a planar, conjugated system that enhances π-π stacking interactions, a feature critical for binding biological targets such as fungal cell membranes or enzyme active sites. The methyl groups at the 2-position of each indole ring introduce steric hindrance, potentially modulating substrate selectivity in catalytic or therapeutic applications.
- Phenolic Core : The 6-methoxyphenol group introduces redox-active hydroxyl and methoxy substituents. The hydroxyl group at the para position relative to the methane bridge enables hydrogen bonding, while the methoxy group at the ortho position contributes to electron donation, stabilizing the aromatic system. This combination facilitates interactions with metal ions and biomolecular targets, as demonstrated in related BIMs with antifungal properties.
- Stereoelectronic Synergy : Computational studies of analogous BIMs suggest that the indole-phenol conjugation creates a delocalized electron system that enhances electrophilic reactivity at the methane bridge. This property is exploited in catalytic applications, where the compound could serve as a ligand or intermediate in asymmetric synthesis.
Comparative Structural Analysis
The following table highlights structural distinctions between this compound and related BIM derivatives:
This structural hybridity enables dual functionality: the indole units mediate hydrophobic interactions, while the phenolic group participates in polar binding events—a combination leveraged in recent antifungal drug discovery efforts.
Historical Evolution of Indolylmethane Derivatives in Medicinal Chemistry
The development of this compound is rooted in three historical phases of indolylmethane research:
Phase 1: Natural Product Inspiration (Pre-2000)
Early interest in BIMs arose from natural bisindole alkaloids like villalstonine and macralstonine, isolated from Alstonia species. These compounds demonstrated potent bioactivity but faced synthetic challenges due to their structural complexity. For instance, (+)-villalstonine, a macroline-pleiocarpamine bisindole, required 15-step syntheses, prompting chemists to explore simpler BIM analogs. The discovery that even unsubstituted bis(indolyl)methanes retained antimicrobial activity shifted focus toward synthetic accessibility.
Phase 2: Synthetic Methodology Development (2000–2020)
Advances in catalysis enabled efficient BIM synthesis. Key milestones include:
- BF₃·Et₂O-Catalyzed Condensation : Allowed one-pot BIM formation from indoles and aldehydes under mild conditions, achieving yields >85% for derivatives like this compound.
- Solvent-Free Protocols : LiOt-Bu-mediated alkylations eliminated solvent waste while maintaining high regioselectivity.
- Green Chemistry Approaches : Recent methods employ biodegradable catalysts (e.g., citric acid) in aqueous media, aligning with sustainable chemistry principles.
Phase 3: Functionalization and Hybridization (2020–Present)
Current research focuses on tailoring BIM scaffolds for specific applications:
- Antifungal Synergy : Studies show that this compound enhances fluconazole efficacy against drug-resistant Candida albicans by 8–16-fold through mitochondrial membrane depolarization.
- Material Science Applications : Methoxy-substituted BIMs exhibit fluorescence quenching properties, enabling their use as chemosensors for metal ions.
- Catalytic Ligands : The phenolic hydroxyl group in this compound coordinates transition metals, facilitating asymmetric catalysis in C–C bond-forming reactions.
Evolutionary Trends in BIM Synthesis
The table below contrasts historical and contemporary synthetic strategies for BIM derivatives:
| Era | Methodology | Catalysts/Reagents | Key Advantages | Limitations |
|---|---|---|---|---|
| 1990s | Protic Acid Catalysis | HCl, H₂SO₄ | Simple setup | Low yields (<50%), poor selectivity |
| 2000s | Lewis Acid Catalysis | BF₃·Et₂O, In(OTf)₃ | High yields (70–90%), mild conditions | Moisture sensitivity, waste generation |
| 2020s | Green Multicomponent Reactions | PEG-400, Biodegradable acids | Solvent-free, high atom economy | Longer reaction times |
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-23(17-9-4-6-12-20(17)27-15)25(19-11-8-14-22(30-3)26(19)29)24-16(2)28-21-13-7-5-10-18(21)24/h4-14,25,27-29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRMZUAGJPYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol typically involves the following steps:
Formation of Indole Derivatives: The indole moieties can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The indole derivatives are then coupled with a phenolic compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Indole derivatives are known for their potential anticancer properties. Studies indicate that compounds containing indole structures can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) formation and caspase activation. Research has shown that 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol may exhibit similar properties, warranting further investigation into its specific mechanisms of action against various cancer cell lines.
- Antimicrobial Properties : This compound has been studied for its antimicrobial activity against various bacterial strains. The structural modifications in indole derivatives contribute significantly to their effectiveness against pathogens.
2. Biological Activity
- Antioxidant Activity : The antioxidant capacity of this compound is noteworthy, as it has been shown to scavenge free radicals effectively. The structure–activity relationship indicates that modifications in the molecular structure can enhance antioxidant properties, making it a candidate for further exploration in oxidative stress-related diseases.
- Enzyme Inhibition : Indole derivatives often inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2). This inhibition could play a role in therapeutic applications targeting inflammatory diseases.
3. Material Science
- Organic Semiconductors : The unique chemical properties of this compound make it suitable for use in the development of new materials, including conductive polymers and organic semiconductors. Its ability to form stable structures may lead to advancements in electronic materials.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that indole derivatives exhibited significant antimicrobial activity against multiple strains of bacteria, with varying minimum inhibitory concentration (MIC) values depending on structural modifications.
- Anticancer Research : In vitro studies indicated that certain indole compounds could significantly reduce cell viability in cancer cell lines, suggesting potential therapeutic applications for this compound as well.
- Antioxidant Evaluation : Quantitative structure–activity relationship (QSAR) studies revealed that structural features greatly influence the antioxidant capacity of related compounds, highlighting the importance of molecular design in developing effective antioxidants.
Mechanism of Action
The mechanism of action of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Substituent Position and Bioactivity: The 2-chloro-6-methoxy derivative (ChemDiv ID 5511-0425) replaces the hydroxyl group with chlorine, increasing molecular weight (416.93 vs. 396.48) and likely altering electronic properties. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in proteins but reduce solubility compared to the parent compound . The 1-methylindole analogue (CAS 694525-86-5) shifts the methyl group from position 2 to 1 on the indole ring. This minor structural change could disrupt hydrogen-bonding networks, as indole NH groups are critical for interactions with polar residues (e.g., in enzyme active sites) .
In contrast, the 1-methylindole analogue lacks NH groups, eliminating hydrogen-bond donors and possibly reducing crystallinity .
Panobinostat’s 2-methylindole groups contribute to its binding affinity, suggesting analogous interactions for 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol .
Solubility and Stability
- The parent compound’s DMSO solubility (10 mM) contrasts with the chloro-derivative’s unspecified profile, though chlorine’s hydrophobicity may necessitate alternative solvents (e.g., ethanol) for in vivo studies .
- Stability at -80°C (6 months) for the parent compound underscores its suitability for long-term biochemical assays, whereas analogues lacking stability data may require empirical validation .
Biological Activity
2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol, with the CAS number 618406-17-0, is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure combines indole moieties with a methoxy-substituted phenolic group, which may contribute to its diverse biological effects.
The molecular formula of this compound is C26H24N2O2, with a molecular weight of 396.48 g/mol. The compound's structure is characterized by two indole rings connected to a methoxy-substituted phenolic core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O2 |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 618406-17-0 |
Anticancer Potential
Indole derivatives are well-known for their anticancer properties. Studies have demonstrated that certain indole-containing compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) formation and caspase activation . The specific mechanisms through which this compound exerts anticancer effects warrant further investigation.
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using assays such as the DPPH radical scavenging activity. Research on related 2-methoxyphenols indicates a correlation between structure and antioxidant activity, suggesting that modifications in the molecular structure can enhance or diminish this property . The antioxidant mechanisms typically involve the donation of electrons to neutralize free radicals.
The biological activities of this compound may be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Indole derivatives often inhibit key enzymes involved in cancer progression and inflammation, such as COX-2.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells represents a significant mechanism for anticancer activity.
Case Studies and Research Findings
A review of literature highlights various studies focusing on the biological activities of indole derivatives:
- Antimicrobial Studies : A study indicated that indole derivatives exhibited significant antimicrobial activity against multiple strains of bacteria, with varying MIC values depending on structural modifications .
- Anticancer Research : In vitro studies demonstrated that certain indole compounds could significantly reduce cell viability in cancer cell lines, suggesting potential therapeutic applications .
- Antioxidant Evaluation : Quantitative structure–activity relationship (QSAR) studies revealed that structural features greatly influence the antioxidant capacity of related compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxy-Phenol, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example, phenolic derivatives are often coupled with indole-containing precursors under acidic catalysis (e.g., H₂SO₄ or Lewis acids). Reaction temperatures typically range from 60–100°C, and inert atmospheres (N₂/Ar) are recommended to prevent oxidation of indole moieties. Purification via column chromatography with gradients of ethyl acetate/hexane is common .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm in 1H; ~δ 55–60 ppm in 13C) and aromatic protons from the indole rings (δ 6.5–7.5 ppm). The bis(indolyl)methyl group shows distinct splitting patterns due to steric hindrance .
- IR Spectroscopy : Stretching vibrations for phenolic O–H (~3200–3500 cm⁻¹) and C–O–C (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺, with fragmentation patterns indicating loss of methoxy or indole groups .
Q. How can thermal analysis (e.g., TGA/DSC) provide insights into the stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td), typically above 200°C for similar phenolic-indole derivatives. Differential scanning calorimetry (DSC) detects phase transitions, such as melting points (Tm), which correlate with crystallinity. Discrepancies in reported Td values may arise from polymorphic variations or impurities, necessitating recrystallization (e.g., using methanol/water mixtures) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended for data analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and torsional conformations. For refinement, use SHELXL (for small-molecule structures) and SHELXS/SHELXD for structure solution . Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and validate hydrogen bonding networks . Structure validation via PLATON or CIF-check ensures compliance with IUCr standards .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?
- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., O–H···N or C–H···π interactions). For example, the phenolic O–H may form R₂²(8) motifs with indole N–H groups, stabilizing layered crystal packing. π-π stacking between indole rings (3.5–4.0 Å) enhances thermal stability. Quantitative Topological Analysis (QTAIM) further maps non-covalent interactions, such as van der Waals forces in the cubane-like core frameworks observed in related complexes .
Q. How can computational methods like molecular docking predict the biological activity of this compound, and what validation steps are necessary?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., histone deacetylases, as seen in panobinostat analogs). Key residues (e.g., Zn²⁺ in HDAC active sites) may coordinate with the methoxy-phenol group .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time (≥50 ns trajectories) .
Q. How do structural variations (e.g., substituent position) impact the compound’s reactivity or biological activity?
- Methodological Answer :
- Synthetic Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the indole 5-position may enhance electrophilic substitution reactivity.
- Biological Impact : Substituents at the 2-methylindole position (e.g., –Cl or –CF₃) can alter binding affinity to macromolecules, as shown in SAR studies of related indole derivatives .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported decomposition temperatures (Td) for this compound?
- Methodological Answer : Divergent Td values may stem from polymorphic forms or solvent residues. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
